(1R)-1-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]ethan-1-ol hydrochloride
Description
(1R)-1-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]ethan-1-ol hydrochloride is a chiral triazole derivative characterized by a 1,2,4-triazole core substituted with an aminomethyl group at position 5 and an (R)-configured ethanol group at position 3. The compound’s structure combines polar functional groups (amine and alcohol) with a heterocyclic aromatic system, making it a candidate for pharmaceutical applications where solubility and stereospecific interactions are critical.
Properties
IUPAC Name |
(1R)-1-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O.ClH/c1-3(10)5-7-4(2-6)8-9-5;/h3,10H,2,6H2,1H3,(H,7,8,9);1H/t3-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFUMCBTPYMACG-AENDTGMFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=N1)CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NNC(=N1)CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]ethan-1-ol hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and formamide under acidic conditions.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a Mannich reaction, where formaldehyde, a secondary amine, and the triazole ring react together.
Addition of the Ethanol Moiety: The ethanol moiety is added through a nucleophilic substitution reaction, where an appropriate leaving group is replaced by an ethanol group.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]ethan-1-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes or receptors, providing insights into their functions and mechanisms.
Medicine
In medicine, (1R)-1-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]ethan-1-ol hydrochloride is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1R)-1-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, modulating their activity. The aminomethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The ethanol moiety can increase the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Observations
Substituent Effects on Polarity: The target compound’s aminomethyl and (R)-ethanol groups enhance hydrophilicity compared to analogs with alkyl (e.g., ethyl ) or aromatic (e.g., phenyl ) substituents. This polarity may improve aqueous solubility and bioavailability in drug formulations. Compounds with benzoxazole or pyridine substituents exhibit increased lipophilicity, favoring membrane permeability in hydrophobic environments.
Heterocyclic Core Variations: Replacement of 1,2,4-triazole with oxadiazole () or pyrazole () alters ring electronics and hydrogen-bonding capacity.
Functional Group Reactivity :
Biological Activity
(1R)-1-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]ethan-1-ol hydrochloride is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₃H₉ClN₄
- Molecular Weight : 164.59 g/mol
- SMILES Notation : Cl.Cl.NCc1nc(N)n[nH]1
This triazole derivative features an amino group that enhances its reactivity and biological interactions.
Triazole derivatives, including (1R)-1-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]ethan-1-ol hydrochloride, exhibit a range of biological activities primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : Many triazoles act as inhibitors of enzymes involved in various metabolic pathways. For instance, they have been shown to inhibit certain kinases and phosphatases, which are crucial for cell signaling and proliferation.
- Antimicrobial Activity : Triazoles are known for their antifungal properties. They interfere with the synthesis of ergosterol, a vital component of fungal cell membranes, thereby exerting fungicidal effects.
Antimicrobial Properties
Research indicates that (1R)-1-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]ethan-1-ol hydrochloride demonstrates significant antimicrobial activity against various pathogens. A study highlighted its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Cytotoxicity and Antitumor Activity
In vitro studies have demonstrated that (1R)-1-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]ethan-1-ol hydrochloride exhibits cytotoxic effects on various cancer cell lines. The compound's cytotoxicity was evaluated using the MTT assay:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF7 | 15 |
| A549 | 10 |
These results indicate that the compound may possess antitumor properties, warranting further investigation into its mechanisms and potential therapeutic applications.
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives similar to (1R)-1-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]ethan-1-ol hydrochloride:
- Antifungal Activity : A comparative study on various triazole compounds found that those with amino substitutions exhibited enhanced antifungal activity against resistant strains of Candida species .
- Cancer Research : In a recent study focused on triazole derivatives, it was reported that compounds with similar structures demonstrated selective inhibition of cancer cell proliferation through apoptosis induction .
- Enzyme Inhibition : Research has shown that triazoles can selectively inhibit certain kinases involved in cancer pathways, leading to reduced tumor growth in animal models .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing (1R)-1-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]ethan-1-ol hydrochloride?
- Methodological Answer : Click chemistry is a robust approach for synthesizing triazole derivatives. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed to form the 1,2,4-triazole core. Subsequent functionalization with aminomethyl and ethanol groups, followed by hydrochloride salt formation, can yield the target compound. Analytical validation via thin-layer chromatography (Tf values) and elemental analysis (e.g., C, H, N percentages) ensures purity .
Q. How is the stereochemical configuration at the chiral center confirmed?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for determining absolute stereochemistry. For example, in structurally related compounds, X-ray studies at 100 K with low R factors (e.g., 0.041) provide precise spatial arrangements of substituents. Complementary techniques like circular dichroism (CD) or chiral HPLC can corroborate results .
Q. What spectroscopic techniques are used for structural characterization?
- Methodological Answer : A combination of -NMR, -NMR, and IR spectroscopy identifies functional groups and connectivity. For instance, -NMR resolves peaks for the aminomethyl (-CHNH) and ethanol (-CHOH) moieties, while IR confirms N-H and O-H stretches. High-resolution mass spectrometry (HRMS) validates the molecular formula .
Q. How is purity assessed during synthesis?
- Methodological Answer : Elemental analysis (C, H, N) compares experimental and theoretical values to detect impurities. Discrepancies >0.3% suggest hydration or residual solvents. Reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm) quantifies purity, while melting point analysis ensures consistency with literature data .
Advanced Research Questions
Q. How can discrepancies in elemental analysis data be resolved?
- Methodological Answer : Discrepancies often arise from hydration, solvent retention, or incomplete salt formation. Thermogravimetric analysis (TGA) detects bound water/solvents, while ion chromatography quantifies counterion (Cl) content. Repurification via recrystallization or column chromatography (e.g., using methylene dichloride/methanol gradients) improves accuracy .
Q. What computational methods predict the compound’s reactivity in biological systems?
- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with target proteins, such as fungal CYP51 for azole analogs. PubChem-derived SMILES strings (e.g., “CN1C(=NN=C1SCCO)CCN”) enable in silico ADMET profiling .
Q. How can reaction conditions be optimized to enhance yield?
- Methodological Answer : Systematic variation of solvents (e.g., DMF vs. THF), catalysts (e.g., CuI vs. CuSO), and temperature (25–80°C) identifies optimal conditions. Design of experiments (DoE) models (e.g., response surface methodology) quantify parameter effects. For example, elevated temperatures (60–80°C) improve cycloaddition rates in triazole synthesis .
Q. What strategies address conflicting crystallographic and spectroscopic data?
- Methodological Answer : Crystallographic data may reflect solid-state conformations, whereas NMR captures solution dynamics. Compare X-ray-derived torsion angles with NMR coupling constants (e.g., ) to assess conformational flexibility. For chiral centers, verify enantiomeric excess via Mosher ester analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
